molecular formula C21H16F2N2O4S B14211121 N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827576-96-5

N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14211121
CAS No.: 827576-96-5
M. Wt: 430.4 g/mol
InChI Key: WZNHBLZWUKXSCI-UHFFFAOYSA-N
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Description

N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound with the molecular formula C21H16F2N2O4S and a molecular weight of 430.425 g/mol . This compound is known for its unique structure, which includes a difluorobenzoyl group and a sulfonamide linkage, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 2-aminophenyl with 2,3-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 4-acetamidobenzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and bacterial infections.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific difluorobenzoyl substitution, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

827576-96-5

Molecular Formula

C21H16F2N2O4S

Molecular Weight

430.4 g/mol

IUPAC Name

N-[4-[[2-(2,3-difluorobenzoyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H16F2N2O4S/c1-13(26)24-14-9-11-15(12-10-14)30(28,29)25-19-8-3-2-5-16(19)21(27)17-6-4-7-18(22)20(17)23/h2-12,25H,1H3,(H,24,26)

InChI Key

WZNHBLZWUKXSCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)F)F

Origin of Product

United States

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